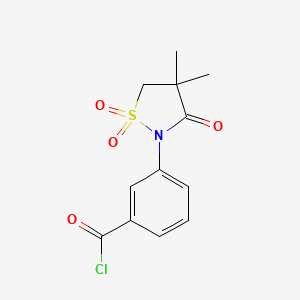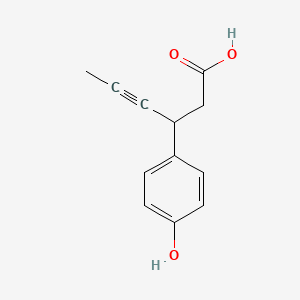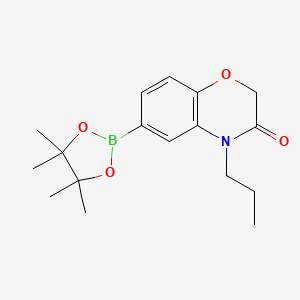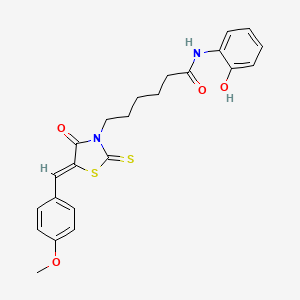![molecular formula C20H21N3O3 B2649331 2-(2,5-dimethylphenoxy)-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)propanamide CAS No. 1060244-76-9](/img/structure/B2649331.png)
2-(2,5-dimethylphenoxy)-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(2,5-dimethylphenoxy)-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)propanamide” is a complex organic molecule that contains several functional groups and rings . It has a pyrido[1,2-a]pyrimidin-4-one core, which is a type of fused heterocyclic system . Compounds with this core structure have been found to exhibit a wide range of biological activities, including antiproliferative, antimicrobial, anti-inflammatory and analgesic, hypotensive, and antihistaminic activities .
Synthesis Analysis
The synthesis of similar compounds often involves cyclization reactions . For example, 5-acetyl-4-aminopyrimidines, when acylated with carboxylic anhydrides or acid chlorides and heated under reflux with MeONa in BuOH, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives . The exact synthesis process for this specific compound would depend on the starting materials and reaction conditions.Molecular Structure Analysis
The molecular structure of this compound would be determined by its functional groups and the arrangement of its atoms. It contains a pyrido[1,2-a]pyrimidin-4-one core, which is a fused ring system, and also has a propanamide group and a 2,5-dimethylphenoxy group attached to it .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its functional groups. For example, the amide group could participate in hydrolysis reactions, and the aromatic rings could undergo electrophilic aromatic substitution reactions .Aplicaciones Científicas De Investigación
Antimicrobial and Anti-inflammatory Applications
Compounds with pyrimidinone and oxazinone structures, often fused with thiophene rings, have been synthesized and evaluated for their antimicrobial and anti-inflammatory properties. These compounds, derived from various starting materials, show promising activity against bacterial and fungal strains, comparable to standard drugs like streptomycin and fusidic acid (Hossan et al., 2012). Additionally, pyrimidinone derivatives synthesized using citrazinic acid have demonstrated good anti-inflammatory activity, comparable to Prednisolone® as a reference drug (Amr et al., 2007).
Anticancer Research
The structural motif of pyrimidinones has been explored in the development of anticancer agents. Specifically, novel benzodifuranyl derivatives, incorporating pyrimidinone and oxadiazepine structures, have been synthesized and shown to exhibit significant COX-2 inhibitory activity, analgesic, and anti-inflammatory effects, suggesting their potential as anticancer agents (Abu‐Hashem et al., 2020).
Receptor Study Applications
Compounds featuring the pyrimidine ring have been utilized in the study of receptors, such as the peripheral benzodiazepine receptor (PBR), highlighting their potential in the development of imaging agents for neurodegenerative disorders through positron emission tomography (PET) (Fookes et al., 2008).
Photochemical Reactions
The photoreactions of compounds containing pyruvamide structures, analogous to the investigated compound, have been studied for their potential in generating various products through photochemical transformations, indicating the utility of these molecules in synthetic organic chemistry and material science (Shima et al., 1984).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
2-(2,5-dimethylphenoxy)-N-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3/c1-12-8-9-13(2)16(11-12)26-15(4)19(24)22-18-14(3)21-17-7-5-6-10-23(17)20(18)25/h5-11,15H,1-4H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEIQEZHPYVOGDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OC(C)C(=O)NC2=C(N=C3C=CC=CN3C2=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-((4-fluorophenyl)thio)acetamide](/img/structure/B2649249.png)


![1-(4-methoxyphenyl)-4-[(3-methoxyphenyl)sulfanyl]-2-phenyl-6,7-dihydro-1H-indole-5-carbaldehyde](/img/structure/B2649257.png)

![(2Z)-N-(2-chlorophenyl)-2-[(4-chlorophenyl)sulfonylhydrazinylidene]chromene-3-carboxamide](/img/structure/B2649259.png)
![5-[2-hydroxy-3-(1H-imidazol-1-yl)propyl]-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2649260.png)






![4,4,4-Trifluoro-1-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]butan-1-one](/img/structure/B2649271.png)